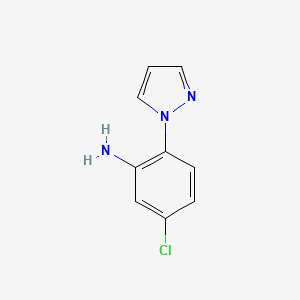

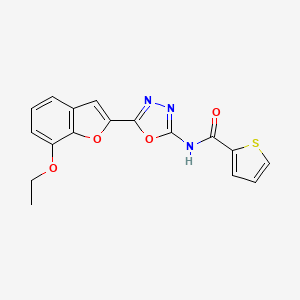

![molecular formula C16H15FN2O4S B2747800 benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate CAS No. 2034544-13-1](/img/structure/B2747800.png)

benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl compounds are a class of organic substances derived from benzene. They typically consist of a benzene ring attached to an alkyl group and a functional group . The specific compound you mentioned seems to be a complex benzyl derivative with a fluorine atom and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .

Synthesis Analysis

The synthesis of benzyl compounds often involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid, such as aluminum chloride . This is known as a Friedel-Crafts alkylation . The introduction of the thiadiazole ring and the fluorine atom would likely involve additional steps, but without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of benzyl compounds is characterized by the presence of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds . The thiadiazole ring is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The presence of the fluorine atom would likely have a significant effect on the compound’s reactivity and properties .Chemical Reactions Analysis

Benzyl compounds can undergo a variety of reactions. For example, they can participate in nucleophilic substitution reactions, where the benzyl group is replaced by a nucleophile . They can also undergo oxidation reactions . The specific reactions that “benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate” can undergo would depend on its exact structure .Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Applications

Research has demonstrated that benzothiazole derivatives exhibit potent antimicrobial and antitumor activities. For instance, Mohammadhosseini et al. (2009) synthesized 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles and found them to exhibit significant inhibitory activity against Helicobacter pylori, highlighting their potential in treating infections caused by this bacterium (Mohammadhosseini et al., 2009). Additionally, compounds with fluorinated benzothiazole moieties have been reported to possess cytotoxic activities against human breast MCF-7 and MDA 468 cell lines, indicating their relevance in cancer research (Hutchinson et al., 2001).

Organic Photovoltaics

In the field of materials science, benzothiazole derivatives have been utilized in the development of organic photovoltaic (OPV) materials. Xu et al. (2016) designed donor–acceptor alternating polymers using fluorinated benzo[c][1,2,5]thiadiazole, demonstrating their effectiveness in OPV applications with power conversion efficiencies up to 6.27% (Xu et al., 2016).

Molecular Aggregation Studies

Benzothiazole derivatives have also been studied for their unique properties in molecular aggregation. Matwijczuk et al. (2016) investigated the spectroscopic properties of benzothiazole-based compounds in various solvents, providing insights into their aggregation behavior which is crucial for understanding their photophysical properties (Matwijczuk et al., 2016).

Anticancer Agent Development

Furthering their application in medicinal chemistry, benzothiazole derivatives have been synthesized with the aim of developing new anticancer agents. Osmaniye et al. (2018) reported the synthesis of new benzothiazole acylhydrazones, evaluating their anticancer activity and demonstrating their potential as therapeutic agents (Osmaniye et al., 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Benzyl compounds can vary widely in their toxicity and safety profiles . Without specific information on “benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate”, it’s difficult to provide detailed safety and hazard information.

Direcciones Futuras

The study of benzyl compounds and their derivatives is a rich field with many potential future directions. These could include the synthesis of new compounds, the investigation of their properties, and the exploration of their potential applications in areas such as medicine, materials science, and more .

Propiedades

IUPAC Name |

benzyl 2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4S/c1-18-14-8-7-13(17)9-15(14)19(24(18,21)22)10-16(20)23-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJODGEHSBRHRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

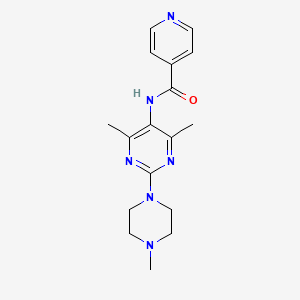

![2-[[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[1,2]pyrano[2,4-b]pyrimidin-4-yl]sulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2747718.png)

![7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2747720.png)

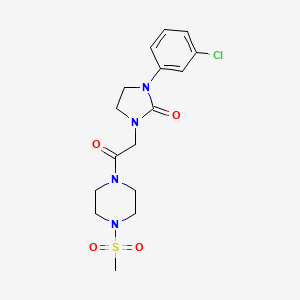

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2747721.png)

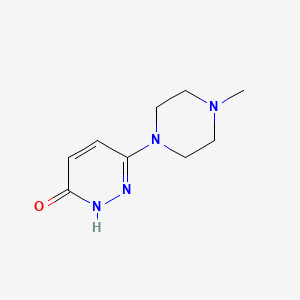

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747722.png)

![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)

![[2-(3-Chlorophenoxy)phenyl]methyl acetate](/img/structure/B2747730.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2747731.png)

![2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747733.png)

![1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2747735.png)